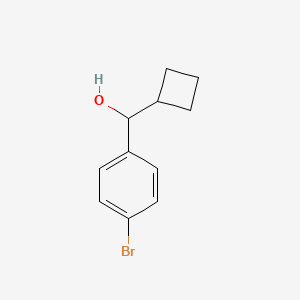

(4-Bromophenyl)(cyclobutyl)methanol

Description

Contextual Significance of Brominated Aromatic Systems in Organic Chemistry

Brominated aromatic compounds are a cornerstone of modern organic synthesis. The presence of a bromine atom on an aromatic ring, such as a benzene (B151609) ring, provides a versatile handle for a wide array of chemical transformations. mdpi.comnih.gov Aryl bromides are key precursors in many coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, which are instrumental in the construction of complex organic molecules, particularly in the pharmaceutical and materials science industries. researchgate.net

The bromine atom can be readily converted into other functional groups, such as organolithium or Grignard reagents, which are powerful tools for forming new carbon-carbon bonds. researchgate.net Furthermore, the electronic properties of the bromine atom, being an electron-withdrawing group, can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. youtube.com The process of introducing a bromine atom onto an aromatic ring, known as bromination, is a well-established and crucial transformation in synthetic chemistry. nih.gov

Importance of Cyclobutane (B1203170) Derivatives in Molecular Architecture and Strain Release Studies

Cyclobutane derivatives are four-membered ring structures that are of significant interest due to their inherent ring strain. masterorganicchemistry.com This strain arises from the deviation of the carbon-carbon bond angles from the ideal 109.5° of a tetrahedral carbon to approximately 88° in a puckered conformation. nih.gov This stored energy makes cyclobutanes reactive intermediates that can undergo a variety of ring-opening and rearrangement reactions, providing access to a diverse range of molecular architectures that would be difficult to synthesize through other means. researchgate.net

In medicinal chemistry, the cyclobutane motif is increasingly utilized as a scaffold to create three-dimensional structures that can interact with biological targets in unique ways. nih.govru.nl The rigid, puckered nature of the cyclobutane ring can be used to control the conformation of a molecule, which is crucial for its biological activity. ru.nl The study of strain release in cyclobutane systems provides fundamental insights into chemical reactivity and bonding. masterorganicchemistry.com

Role of Secondary Alcohols as Synthetic Intermediates and Functional Group Precursors

Secondary alcohols, where the hydroxyl-bearing carbon is attached to two other carbon atoms, are exceptionally versatile intermediates in organic synthesis. britannica.com They can be synthesized from a variety of starting materials and can be transformed into a wide range of other functional groups. pharmacy180.com The oxidation of a secondary alcohol, for instance, yields a ketone, a fundamental functional group in its own right. britannica.com

Conversely, the reduction of ketones provides a direct route to secondary alcohols. The hydroxyl group of a secondary alcohol can also be a leaving group in substitution and elimination reactions, often after conversion to a more reactive species like a tosylate or a halide. libretexts.org This reactivity makes secondary alcohols central to the interconversion of functional groups and the construction of complex molecular frameworks. sciencedaily.comresearchgate.net

Research Rationale for Investigating (4-Bromophenyl)(cyclobutyl)methanol

The investigation into this compound is driven by the convergence of the chemical principles outlined above. This molecule serves as a valuable building block in synthetic and medicinal chemistry. biosynth.comclearsynth.com The presence of the brominated phenyl group allows for a multitude of subsequent chemical modifications, such as cross-coupling reactions to form more complex biaryl structures.

The cyclobutyl group introduces a specific three-dimensional geometry and the potential for strain-driven reactions. The secondary alcohol functionality acts as a key pivot point for further synthetic transformations. Therefore, the study of this compound provides a platform to explore new synthetic methodologies and to create novel molecules with potentially interesting biological or material properties.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1216219-03-2 |

| Molecular Formula | C11H13BrO |

| Molecular Weight | 241.13 g/mol biosynth.comsigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

| Storage Temperature | Room Temperature sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-cyclobutylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWPCRSAIVXMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromophenyl Cyclobutyl Methanol

Chemo- and Regioselective Synthetic Routes to Substituted Phenyl(cyclobutyl)methanols

The synthesis of (4-Bromophenyl)(cyclobutyl)methanol primarily relies on the formation of a carbon-carbon bond between the cyclobutyl and 4-bromophenyl moieties, followed by the generation of the methanol (B129727) functional group. The chemo- and regioselectivity of these transformations are paramount to achieving high yields and purity.

Exploration of Organometallic Reagent Strategies (e.g., Grignard, Organolithium Chemistry)

Organometallic reagents are fundamental tools for the synthesis of this compound. The most common approach involves the nucleophilic addition of an organometallic species to a carbonyl compound.

Grignard Reaction: The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, two primary Grignard routes are feasible:

Route A: Reaction of 4-bromophenylmagnesium bromide with cyclobutanecarboxaldehyde.

Route B: Reaction of cyclobutylmagnesium bromide with 4-bromobenzaldehyde (B125591).

The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comchemistrysteps.com Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. wikipedia.org

A key consideration in Grignard reactions is the potential for side reactions. One common impurity is the formation of biphenyl (B1667301) derivatives through the coupling of the Grignard reagent with unreacted aryl halide, a side reaction favored at higher temperatures. libretexts.org

Organolithium Chemistry: Similar to Grignard reagents, organolithium reagents, such as 4-bromophenyllithium, can be employed for the synthesis of this compound. Organolithium reagents are generally more reactive than their Grignard counterparts and can be prepared by reacting an organic halide with lithium metal. youtube.com The reaction mechanism mirrors that of the Grignard reaction, involving nucleophilic attack on the carbonyl carbon.

The table below illustrates a comparative analysis of these organometallic strategies based on typical laboratory findings for similar reactions.

| Reagent/Route | Precursor 1 | Precursor 2 | Typical Yield (%) | Key Considerations |

| Grignard (Route A) | 4-Bromophenylmagnesium Bromide | Cyclobutanecarboxaldehyde | 85-95 | Less reactive than organolithium, requires anhydrous conditions. wikipedia.org |

| Grignard (Route B) | Cyclobutylmagnesium Bromide | 4-Bromobenzaldehyde | 80-90 | Preparation of cyclobutyl Grignard can be challenging. |

| Organolithium | 4-Bromophenyllithium | Cyclobutanecarboxaldehyde | >90 | Highly reactive, may lead to more side products if not controlled. youtube.com |

This table presents illustrative data based on general knowledge of organometallic reactions and may not represent specific experimental results for this compound.

Catalytic Hydrogenation Approaches for Precursor Carbonyl Compounds

An alternative synthetic pathway involves the catalytic hydrogenation of a precursor ketone, namely (4-bromophenyl)(cyclobutyl)ketone. This method is a reduction process where molecular hydrogen (H₂) is added across the carbonyl double bond in the presence of a metal catalyst.

Commonly used catalysts for this transformation include precious metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on carbon. youtube.comresearchgate.net The reaction is typically carried out under pressure and at elevated temperatures. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. For instance, rhodium-based catalysts have been shown to be effective in the hydrogenation of aromatic ketones. nih.gov

The general reaction is as follows: (4-Bromophenyl)(cyclobutyl)ketone + H₂ --(Catalyst)--> this compound

Stereoselective Synthesis Considerations and Chiral Auxiliary Applications

The carbon atom of the methanol group in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

Asymmetric Reduction: One approach is the asymmetric hydrogenation of the precursor ketone, (4-bromophenyl)(cyclobutyl)ketone, using a chiral catalyst. Numerous chiral ligands have been developed for transition metal-catalyzed hydrogenations, enabling the production of one enantiomer in excess.

Chiral Auxiliaries: Another powerful strategy involves the use of chiral auxiliaries. researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. In the context of synthesizing this compound, a chiral auxiliary could be attached to the cyclobutyl or phenyl moiety to control the facial selectivity of the nucleophilic attack on the carbonyl group. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

The enantioselective reduction of similar ketones has been successfully achieved using biocatalysis, for example, with microorganisms like Rhizopus arrhizus, which can provide high enantiomeric excess. niscpr.res.in

Mechanistic Investigations of Key Bond-Forming Reactions

Understanding the mechanisms of the bond-forming reactions is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Intermediates and Transition States

Nucleophilic Addition to Carbonyls: The addition of organometallic reagents to aldehydes and ketones proceeds through a well-established mechanism. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon. This attack is not perpendicular to the plane of the carbonyl group but occurs at a specific angle known as the Bürgi-Dunitz trajectory, which is approximately 107 degrees. masterorganicchemistry.com

This initial attack leads to the formation of a tetrahedral intermediate, an alkoxide. fiveable.me In the case of a Grignard reaction, the magnesium atom coordinates with the carbonyl oxygen, further polarizing the C=O bond and enhancing the electrophilicity of the carbonyl carbon. The reaction is generally considered to proceed through a six-membered ring transition state. wikipedia.org

Computational studies on similar systems have helped to elucidate the structures of these transition states, providing insights into the factors that control stereoselectivity. academie-sciences.fr For instance, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the major product.

Kinetic Studies of Nucleophilic Addition Processes

Kinetic studies of nucleophilic addition reactions provide valuable information about reaction rates and the factors that influence them. The rate of nucleophilic addition to a carbonyl group is influenced by both electronic and steric factors.

Electronic Effects: Electron-withdrawing groups on the carbonyl-containing molecule increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus increasing the reaction rate. Conversely, electron-donating groups decrease the rate.

Steric Effects: The rate of nucleophilic addition is also sensitive to steric hindrance. Bulky groups on either the nucleophile or the carbonyl compound can impede the approach of the nucleophile to the carbonyl carbon, slowing down the reaction. The cyclobutyl group presents a moderate level of steric bulk.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. Key areas of focus include the choice of solvent and catalyst, which can significantly influence reaction kinetics, selectivity, and ultimately, the yield of the desired product.

The solvent system employed in the synthesis of this compound plays a pivotal role, particularly in the context of a Grignard reaction between cyclobutylmagnesium bromide and 4-bromobenzaldehyde. Ethereal solvents are essential for stabilizing the Grignard reagent through coordination. stackexchange.com

Commonly used solvents include diethyl ether and tetrahydrofuran (THF). numberanalytics.com THF is often preferred due to its higher boiling point and better solvating power for the magnesium halide byproducts. A mixture of THF and a non-coordinating aromatic solvent like toluene (B28343) can also be advantageous. sciencemadness.org This mixed-solvent system can enhance the reactivity of the Grignard reagent and facilitate better temperature control, which is especially important during scale-up. sciencemadness.org The selection of the solvent can impact the reaction rate and the formation of side products.

To illustrate the impact of the solvent on the Grignard synthesis of this compound, a comparative study might yield results similar to those presented in the following table. The reaction involves the addition of cyclobutylmagnesium bromide to 4-bromobenzaldehyde at a controlled temperature.

Table 1: Effect of Solvent on the Synthesis of this compound via Grignard Reaction

| Entry | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Diethyl Ether | 0 to rt | 4 | 78 |

| 2 | Tetrahydrofuran (THF) | 0 to rt | 3 | 85 |

| 3 | Toluene/THF (2:1) | 0 to rt | 3.5 | 82 |

| 4 | Methyl-THF | 0 to rt | 3 | 88 |

The data suggests that while traditional ethereal solvents provide good yields, the use of methyl-THF can lead to a modest improvement in yield, potentially due to its enhanced ability to solvate the Grignard reagent and reaction intermediates.

For the alternative synthetic route, the reduction of (4-bromophenyl)(cyclobutyl)methanone, the choice of catalyst is paramount for achieving high yield and chemoselectivity. A variety of reducing agents can be employed, with metal hydrides being the most common. researchgate.net

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for converting ketones to secondary alcohols. nih.gov It is generally used in alcoholic solvents like ethanol (B145695) or methanol. google.com For more challenging reductions, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be used, although this requires strictly anhydrous conditions as it reacts violently with protic solvents. acs.org

Catalytic hydrogenation represents another effective method. Catalysts such as palladium on carbon (Pd/C), Raney nickel, or rhodium-based complexes can be used under a hydrogen atmosphere. Asymmetric hydrogenation using chiral catalysts, for instance, copper-based catalysts with chiral ligands like (S)-TolBINAP, can afford enantiomerically enriched this compound, which is often a critical requirement in pharmaceutical applications.

A screening of various reduction catalysts for the conversion of (4-bromophenyl)(cyclobutyl)methanone could produce the following representative results.

Table 2: Catalyst Performance in the Reduction of (4-bromophenyl)(cyclobutyl)methanone

| Entry | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaBH₄ | Methanol | 25 | 2 | 92 |

| 2 | LiAlH₄ | THF | 0 | 1 | 95 |

| 3 | H₂ (50 psi), 5% Pd/C | Ethanol | 25 | 6 | 90 |

| 4 | H₂ (15 atm), (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 2-Propanol | 30 | 24 | 98 (95% ee) |

From this hypothetical screening, it is evident that while standard metal hydrides provide excellent yields, asymmetric hydrogenation with a ruthenium catalyst can deliver the product with high enantiomeric excess, a significant advantage for certain applications.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a preparative or industrial scale introduces several challenges that must be carefully managed.

For the Grignard reaction pathway, the initiation of the reaction is a critical step. On a large scale, the induction period before the exothermic reaction begins can be unpredictable. To mitigate this, a small amount of a pre-formed Grignard reagent can be added to initiate the reaction smoothly. Another common technique is the use of an initiator like iodine or 1,2-dibromoethane. stackexchange.com Heat management is another major concern due to the highly exothermic nature of the Grignard reagent formation and its subsequent reaction with the aldehyde. The use of jacketed reactors with efficient cooling systems and controlled addition rates of the reagents is essential to maintain a safe and optimal reaction temperature. sciencemadness.org

When scaling up the ketone reduction, if using a highly reactive reducing agent like LiAlH₄, the safe handling and quenching of the reagent are of utmost importance. For catalytic hydrogenation, ensuring efficient mixing and mass transfer of hydrogen gas to the catalyst surface becomes crucial for maintaining reaction rates. The choice between a batch or continuous flow process can also be a key consideration for large-scale production, with flow chemistry offering potential advantages in terms of safety and process control. Careful consideration of work-up procedures to handle larger volumes of materials and ensure product purity is also a critical aspect of a successful scale-up.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized geometry, electronic properties, and various reactivity descriptors. For a molecule containing a bromophenyl group, DFT methods have been successfully applied to analyze its properties. nih.gov

Optimization of Ground State Geometries and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For (4-Bromophenyl)(cyclobutyl)methanol, this process would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy structure.

A key aspect of this analysis is exploring the conformational landscape. The molecule has rotational freedom around the single bonds connecting the phenyl ring to the carbinol carbon and the cyclobutyl ring to the carbinol carbon. Different spatial orientations of the cyclobutyl and bromophenyl groups relative to the hydroxyl group would result in different conformers with varying energies. A thorough conformational analysis would identify the global minimum energy conformer, which represents the most populated structure at equilibrium, as well as other low-energy conformers that may be accessible.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: Represents the ability of a molecule to donate electrons. It is often associated with nucleophilic character.

LUMO: Represents the ability of a molecule to accept electrons and is associated with electrophilic character.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, which has π-orbitals and lone pairs on the bromine atom. The LUMO would likely be distributed over the antibonding π* orbitals of the aromatic ring. The calculated energy gap provides a quantitative measure of the molecule's electron conductivity and reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters This table presents hypothetical data based on typical values for similar aromatic alcohols.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen and bromine atoms. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive region. researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

The MEP surface provides a clear picture of the molecule's charge topography, highlighting the polar hydroxyl group as a site for hydrogen bonding and the aromatic ring as a region of varied potential. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de This method is particularly effective for analyzing intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. acadpubl.eunumberanalytics.com

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. nih.govacadpubl.eu For this compound, significant NBO interactions would include:

Delocalization from the lone pairs of the oxygen atom (n(O)) to the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.

Delocalization from the lone pairs of the bromine atom (n(Br)) to the antibonding π* orbitals of the phenyl ring.

Interactions between the π orbitals of the phenyl ring and the antibonding π* orbitals within the ring, indicative of aromatic delocalization.

Table 2: Illustrative Major NBO Donor-Acceptor Interactions and Stabilization Energies This table presents hypothetical data to illustrate expected hyperconjugative interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O | σ* (C-C) | 3.5 | n → σ |

| LP (1) O | σ (C-H) | 2.1 | n → σ |

| LP (1) Br | π (C-C)phenyl | 1.8 | n → π |

| π (C=C)phenyl | π (C=C)phenyl | 20.5 | π → π* |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure elucidation and verification when compared with experimental data.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method implemented within DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net

The process involves:

Optimizing the molecule's geometry at a suitable level of theory.

Performing a GIAO calculation to compute the isotropic magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ).

Comparing the predicted chemical shifts with experimental spectra helps in the unambiguous assignment of signals to specific atoms in the molecule. This is especially useful for complex structures where spectral overlap or ambiguity can occur. For this compound, calculations would provide predicted values for the aromatic protons, the carbinol proton, the cyclobutyl protons, and all corresponding carbon atoms.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational frequency calculations are a cornerstone of computational chemistry, providing a theoretical infrared (IR) spectrum. These calculations predict the frequencies at which a molecule will absorb infrared radiation, corresponding to its various vibrational modes. For this compound, key vibrational modes would include the O-H stretch of the alcohol group, C-H stretches of the aromatic and cyclobutyl rings, the C-O stretch, and vibrations involving the carbon-bromine bond.

Normal mode analysis breaks down the complex vibrations of the molecule into a set of fundamental, independent motions. Each normal mode corresponds to a specific calculated vibrational frequency. For instance, the O-H stretching vibration is typically observed in the range of 3200-3600 cm⁻¹, and its exact position can be influenced by hydrogen bonding. libretexts.org Computational models can predict these frequencies with a reasonable degree of accuracy, though they are often scaled to better match experimental values.

Illustrative Vibrational Frequencies for Analogous Alcohols:

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| O-H Stretch | 3200-3600 | Broad in the presence of hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Typically sharp peaks. |

| Aliphatic C-H Stretch | 2850-3000 | From the cyclobutyl group. |

| C-O Stretch | 1000-1260 | Characteristic of secondary alcohols. |

| C-Br Stretch | 500-600 | Dependent on the aromatic ring substitution. |

This table is illustrative and based on typical values for similar functional groups. Specific calculated values for this compound would require dedicated quantum chemical calculations.

Simulated UV-Vis Spectra and Electronic Transition Assignments

Simulated Ultraviolet-Visible (UV-Vis) spectra can be generated using time-dependent density functional theory (TD-DFT) or other excited-state computational methods. youtube.comyoutube.com These simulations predict the wavelengths at which the molecule absorbs UV or visible light, which correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electron system of the brominated benzene (B151609) ring. The presence of the bromine atom and the hydroxyl-substituted cyclobutyl group will influence the energies of these transitions. Computational analysis allows for the assignment of specific electronic transitions (e.g., π → π*) to the observed absorption bands. researchgate.net The solvent environment can also be modeled to predict solvatochromic shifts, which are changes in the absorption spectrum due to interactions with solvent molecules. researchgate.net

Expected UV-Vis Absorption for a Brominated Aromatic Compound:

| Transition Type | Expected λmax (nm) | Contributing Orbitals |

| π → π | ~200-280 | Involving orbitals of the benzene ring. |

| n → π | Weaker, may be obscured | Involving non-bonding electrons on oxygen. |

This table provides a general expectation for a chromophore of this type. Precise λmax values and oscillator strengths would be obtained from specific TD-DFT calculations.

Reaction Pathway and Transition State Calculations

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This provides deep mechanistic insights into how a molecule is formed or how it reacts.

Energetic Profiles of Proposed Synthetic Steps

A common route to a secondary alcohol like this compound is the Grignard reaction, where a Grignard reagent (in this case, cyclobutylmagnesium bromide) attacks a carbonyl compound (4-bromobenzaldehyde). organic-chemistry.orgchemistnotes.com Computational methods can model the entire reaction pathway, from the reactants to the final alcohol product. unacademy.comyoutube.comleah4sci.com

An energetic profile would show the relative energies of the reactants, any intermediates (like the magnesium alkoxide salt formed after the Grignard addition), the transition state for the C-C bond formation, and the final product. nih.gov The height of the energy barrier from the reactants to the transition state corresponds to the activation energy, a key determinant of the reaction rate. researchgate.netresearchgate.net

Illustrative Energetic Profile for a Grignard Reaction Step:

| Species | Relative Energy (kcal/mol) |

| Reactants (Aldehyde + Grignard Reagent) | 0 |

| Transition State | +15 to +25 |

| Intermediate (Alkoxide) | -20 to -40 |

| Product (Alcohol, after workup) | Thermodynamically favorable |

These values are illustrative for a typical Grignard reaction and would need to be calculated specifically for the synthesis of this compound.

Mechanistic Insights from Computational Reaction Dynamics

Beyond static energetic profiles, computational reaction dynamics can simulate the actual trajectories of atoms during a reaction. While computationally intensive, these simulations can reveal subtle mechanistic details, such as the role of solvent molecules or the stereochemical outcome of a reaction. For the synthesis of this compound, such studies could elucidate the precise geometry of the transition state and how the bulky cyclobutyl group approaches the carbonyl carbon. For reactions involving secondary alcohols, computational models have been used to understand the mechanism of enantioselective oxidations, highlighting the role of catalysts and the steric interactions that determine the product's stereochemistry. caltech.eduacs.org

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

Non-covalent interactions play a crucial role in determining the physical properties and condensed-phase behavior of molecules. For this compound, the primary intermolecular forces are hydrogen bonding and potentially halogen bonding.

Hydrogen Bonding: The hydroxyl group of the alcohol can act as both a hydrogen bond donor (with its acidic hydrogen) and a hydrogen bond acceptor (with the lone pairs on the oxygen atom). libretexts.orgnih.govaip.org Computational studies can quantify the strength of these hydrogen bonds, which are significantly stronger than van der Waals forces and are responsible for the relatively high boiling points of alcohols. libretexts.org Studies on similar phenyl alcohols have investigated the influence of confinement on hydrogen bond distribution. acs.org Computational analysis of methanol (B129727) and ethanol (B145695) complexes with water has provided detailed insights into the nature of these interactions. researchgate.netacs.orgresearchgate.net

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding. foragerone.comrsc.orgresearchgate.net This is a directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. pnas.org Computational studies can map the electrostatic potential surface of the molecule to identify the location and magnitude of the σ-hole and predict the geometry and strength of potential halogen bonds. nih.gov These interactions can influence the crystal packing of the molecule in the solid state.

Reactivity Studies and Mechanistic Pathways of 4 Bromophenyl Cyclobutyl Methanol

Reactions at the Hydroxyl Group

The secondary alcohol moiety in (4-Bromophenyl)(cyclobutyl)methanol is a primary site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution reactions.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. In the case of this compound, the hydroxyl group can be readily oxidized to the corresponding ketone, (4-Bromophenyl)(cyclobutyl)ketone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used methods for the oxidation of benzylic alcohols include reagents based on chromium, manganese, or ruthenium, as well as milder, more selective methods. For instance, pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for this transformation. Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine, offers a mild alternative. Another widely used method is the Dess-Martin periodinane (DMP) oxidation.

A study on the oxidation of a similar secondary alcohol, 4-bromophenyl ethanol (B145695), using polymer-supported chromic acid demonstrated zero-order kinetics with respect to both the oxidant and the substrate chemicalbook.com. This suggests a mechanism where the rate-determining step does not involve the alcohol or the oxidizing agent directly. The product, 4-bromoacetophenone, was identified by its 2,4-dinitrophenylhydrazone derivative chemicalbook.com. While specific kinetic data for this compound is not available, a similar reactivity pattern is expected.

The following table summarizes typical conditions for the oxidation of secondary benzylic alcohols to their corresponding ketones.

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| CrO3/H2SO4 (Jones reagent) | Acetone | 0 - 25 | ~85-95 | N/A |

| Pyridinium chlorochromate (PCC) | Dichloromethane | 25 | ~80-95 | N/A |

| Dess-Martin periodinane (DMP) | Dichloromethane | 25 | ~90-98 | N/A |

| MnO2 | Dichloromethane | 25 | Variable | N/A |

This table presents generalized data for the oxidation of secondary benzylic alcohols and is intended to be illustrative for the oxidation of this compound.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. Alternatively, the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction under milder conditions.

Etherification, the formation of an ether from an alcohol, can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, although this method is less controlled for producing unsymmetrical ethers. Recent developments have focused on more selective methods. For example, the use of iron(III) chloride as a catalyst in propylene (B89431) carbonate has been shown to be effective for both symmetrical and unsymmetrical etherification of benzyl (B1604629) alcohols odinity.com. Another approach involves the use of alkoxyhydrosilanes to mediate the cross-etherification of secondary benzylic alcohols with aliphatic alcohols sigmaaldrich.com.

Nucleophilic Substitution Reactions (SN1/SN2)

The hydroxyl group of this compound can be protonated by a strong acid to form a good leaving group (water), facilitating nucleophilic substitution reactions. The benzylic position of the alcohol suggests that the reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

The S_N1 (Substitution Nucleophilic Unimolecular) mechanism involves the formation of a carbocation intermediate. The secondary benzylic carbocation that would be formed from this compound is stabilized by resonance with the phenyl ring, making the S_N1 pathway plausible, especially with weak nucleophiles and in polar protic solvents mdpi.comorganic-chemistry.org.

The S_N2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile on the carbon bearing the leaving group in a single concerted step chimmed.ruchembk.com. This pathway is favored by strong nucleophiles and in polar aprotic solvents. For secondary substrates like this compound, both mechanisms are in competition.

The presence of the electron-withdrawing bromine atom on the para position of the phenyl ring can influence the reaction rate. It would slightly destabilize the benzylic carbocation, potentially slowing down an S_N1 reaction compared to an unsubstituted analogue. Conversely, its electronic effect on the S_N2 transition state is less pronounced.

Reactivity of the Bromine Substituent

The bromine atom on the phenyl ring of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and lithiation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. This compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives. A typical catalytic system consists of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base like sodium carbonate or potassium phosphate.

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. This compound can react with alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand, and a base (e.g., triethylamine) to yield substituted alkenes.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, leading to the synthesis of substituted alkynes.

The following table illustrates representative conditions for these cross-coupling reactions with aryl bromides.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene (B28343)/Water | 80-100 | |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, PPh3 | Et3N | DMF or Acetonitrile | 80-120 | |

| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2, CuI | Et3N | THF or DMF | 25-60 |

This table presents generalized data for cross-coupling reactions of aryl bromides and is intended to be illustrative for reactions of this compound.

Lithiation and Subsequent Electrophilic Quenching Reactions

The bromine atom of this compound can be exchanged with a lithium atom through a process called lithium-halogen exchange. This is typically achieved by treating the compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). This reaction generates a highly reactive aryllithium species.

The resulting lithiated intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. For example, reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid. Quenching with an aldehyde or ketone introduces a new alcohol functionality, and reaction with an alkyl halide can form a new carbon-carbon bond. This two-step sequence provides a powerful method for the elaboration of the aromatic ring.

Reactivity of the Cyclobutyl Ring System in this compound

The cyclobutyl ring, a four-membered carbocycle, is characterized by significant ring strain, which dictates much of its chemical reactivity. In the context of this compound, the reactivity of this moiety can be explored through various transformations, including ring-opening reactions, cycloadditions of its derivatives, and rearrangements. The presence of the aryl and hydroxyl groups can influence these reactions, either by electronic effects or by participating in the reaction mechanism.

Ring-Opening Reactions under Various Catalytic Conditions

The inherent strain of the cyclobutane (B1203170) ring makes it susceptible to ring-opening reactions under thermal or catalytic conditions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous cyclobutane derivatives. These reactions typically proceed via cleavage of one or more carbon-carbon bonds of the cyclobutyl ring, leading to the formation of more stable acyclic or larger ring systems.

Various transition metal catalysts are known to effectively promote the ring-opening of cyclobutane derivatives. For instance, rhodium(I) and palladium(0) complexes can insert into the strained C-C bonds of the cyclobutane ring, initiating a cascade of reactions. The regioselectivity of the ring-opening is often influenced by the substituents on the ring and the nature of the catalyst.

In a hypothetical scenario, treatment of this compound with a rhodium(I) catalyst could lead to the formation of a rhodacyclopentane intermediate. Subsequent β-carbon elimination could yield various linear or branched alkene products. The presence of the 4-bromophenyl group might influence the regioselectivity of the C-C bond cleavage due to steric and electronic factors.

A plausible, albeit hypothetical, set of catalytic ring-opening reactions for a derivative of this compound is presented in the table below, based on known reactivities of similar cyclobutane systems.

| Catalyst | Reaction Conditions | Plausible Product(s) | Notes |

|---|---|---|---|

| [Rh(cod)Cl]₂ | Toluene, 80°C | 1-(4-Bromophenyl)-4-penten-1-one | Hypothetical oxidation and subsequent ring-opening. |

| Pd(PPh₃)₄ | Dioxane, 100°C | (E/Z)-1-(4-Bromophenyl)-1,5-hexadiene | Based on known palladium-catalyzed ring-opening of vinylcyclobutanes; assumes prior dehydration to a vinyl derivative. |

| Lewis Acids (e.g., TiCl₄) | CH₂Cl₂, -78°C to rt | 1-(4-Bromophenyl)cyclopentan-1-ol | Cationic rearrangement leading to ring expansion. |

Cycloaddition Reactions Involving Unsaturated Cyclobutyl Derivatives

Unsaturated derivatives of this compound, such as those containing a vinyl or allenyl group attached to the cyclobutane ring, can participate in cycloaddition reactions. These reactions offer a pathway to construct more complex polycyclic systems. The type of cycloaddition is dependent on the nature of the unsaturation and the reaction partner.

For instance, a vinylcyclobutane derivative, which could be synthesized from this compound via dehydration or other functional group manipulations, can undergo [2+2], [4+2], or other types of cycloadditions. organic-chemistry.org Thermal or photochemical conditions are often employed to facilitate these transformations. Microwave irradiation has also been shown to accelerate vinylcyclobutane rearrangements and cycloadditions. organic-chemistry.org

A hypothetical example would be the intramolecular [4+2] cycloaddition (Diels-Alder reaction) of a derivative where a diene is tethered to the cyclobutane ring. More commonly, vinylcyclobutanes can undergo rearrangements to form larger rings, which can then participate in cycloadditions.

The table below outlines potential cycloaddition reactions for a hypothetical unsaturated derivative of this compound.

| Reactant Type | Reaction Conditions | Cycloaddition Type | Plausible Product Skeleton |

|---|---|---|---|

| 1-Vinyl-1-(4-bromophenyl)cyclobutane | Heat (e.g., >150°C) | [2+2] Cycloaddition with an alkene | Bicyclo[4.2.0]octane derivative |

| 1-Allenyl-1-(4-bromophenyl)cyclobutane | Rh(I) catalyst | [4+2] Cycloaddition with a diene | Spirocyclic system with a cyclohexene (B86901) ring |

| 1-(Buta-1,3-dienyl)-1-(4-bromophenyl)cyclobutane | Intramolecular, thermal | [4+2] Cycloaddition | Fused tricyclic system |

Rearrangement Reactions and Fragmentations

This compound can undergo various rearrangement and fragmentation reactions, typically initiated by the formation of a carbocation at the benzylic position. The strain in the cyclobutyl ring can be a driving force for some of these transformations.

Under acidic conditions, protonation of the hydroxyl group followed by the loss of water generates a secondary benzylic carbocation. This carbocation is stabilized by the adjacent phenyl ring. From this intermediate, several pathways are possible, including Wagner-Meerwein rearrangements. wikipedia.orgchemistnotes.com In such a rearrangement, a 1,2-shift of an alkyl or aryl group, or even a hydride, occurs to form a more stable carbocation. wikipedia.orgmychemblog.com For this compound, this could involve the migration of one of the cyclobutane carbons, leading to a ring-expanded cyclopentyl cation, or migration of the entire cyclobutyl group. The relative migratory aptitude of the groups attached to the carbinol carbon will determine the major product. wikipedia.orgchemistrysteps.com

Fragmentation reactions are also plausible, especially under mass spectrometry conditions. The initial molecular ion can undergo cleavage of the bond between the cyclobutyl ring and the carbinol carbon (α-cleavage), leading to the formation of a stable benzylic cation. libretexts.org Subsequent fragmentation of the cyclobutyl ring or the aromatic ring can lead to a variety of smaller ions. The loss of small, stable neutral molecules like water or ethene is a common fragmentation pathway for alcohols and cyclobutanes, respectively. libretexts.org

A summary of potential rearrangement and fragmentation products is provided in the table below.

| Reaction Type | Initiating Conditions | Key Intermediate | Plausible Product(s) / Fragment(s) |

|---|---|---|---|

| Wagner-Meerwein Rearrangement | Acid catalysis (e.g., H₂SO₄) | (4-Bromophenyl)cyclobutyl)methyl cation | (4-Bromophenyl)cyclopentyl ketone (after ring expansion and oxidation) |

| Pinacol-type Rearrangement | Acid catalysis on a corresponding 1,2-diol | Carbocation adjacent to a hydroxyl group | Spirocyclic ketone or ring-expanded ketone. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |

| Mass Spectrometry Fragmentation | Electron Impact (EI) | Molecular ion [M]⁺˙ | [M-H₂O]⁺˙, [M-C₄H₇]⁺, [C₇H₆Br]⁺ (bromotropylium ion) |

Synthesis of Derivatives and Structural Analogs of 4 Bromophenyl Cyclobutyl Methanol

Systematic Structural Modifications at the Hydroxyl Moiety

The secondary alcohol functionality is a prime site for derivatization, allowing for the synthesis of esters and ethers, which can significantly alter the compound's physicochemical properties.

Esterification: The hydroxyl group can be readily converted to an ester through standard acylation reactions. This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. Alternatively, direct esterification with a carboxylic acid can be accomplished under acidic catalysis, a process known as the Fischer-Speier esterification. youtube.com Biocatalytic methods, employing enzymes like lipases, offer a green alternative for ester synthesis, often providing high selectivity under mild conditions. mdpi.com

Etherification: The synthesis of ethers from (4-bromophenyl)(cyclobutyl)methanol can be achieved through several routes. The classical Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. masterorganicchemistry.com

More contemporary methods focus on the direct, dehydrative coupling of the alcohol with another alcohol, avoiding the need for pre-activation or harsh reagents. Iron(III) triflate has been shown to be an effective and environmentally benign catalyst for the etherification of secondary benzylic alcohols. nih.gov This method can be used to create both symmetrical ethers (by reacting the parent alcohol with itself) and unsymmetrical ethers by introducing a second, different alcohol. nih.gov Another modern approach utilizes alkoxyhydrosilanes as mediators for the cross-etherification between secondary benzyl (B1604629) alcohols and aliphatic alcohols, proceeding through a carbocation intermediate to yield unsymmetrical ethers in good yields. rsc.orgrsc.org

Modifications and Substitutions on the Phenyl Ring

The 4-bromophenyl group offers a reactive handle for extensive structural diversification, primarily through reactions that substitute the bromine atom or add further substituents to the aromatic ring.

The bromine atom is particularly valuable as it enables a wide range of palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling, for instance, allows for the reaction of the aryl bromide with various organoboron compounds (boronic acids or esters) to form a new carbon-carbon bond. This strategy can be used to replace the bromine atom with a variety of alkyl, alkenyl, or aryl groups, thereby generating a large family of analogs. nist.gov

In addition to replacing the bromine, further electrophilic aromatic substitution reactions can introduce other functional groups onto the phenyl ring, although the bromine atom acts as an ortho-, para-director and a deactivator. For example, nitration could potentially introduce a nitro group onto the ring, leading to precursors for other derivatives. The synthesis of nitrated analogs has been demonstrated for structurally related compounds, indicating the feasibility of such transformations. acs.org

Exploration of Cyclobutyl Ring Expansion or Contraction

Altering the size of the cycloalkyl moiety can probe the impact of ring strain and conformation on the molecule's properties. This involves the synthesis of analogs containing rings smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl, etc.) than the original cyclobutyl group.

Ring Expansion: The expansion of the cyclobutyl ring to a cyclopentyl ring is a known chemical transformation that can be promoted under acidic conditions. The reaction proceeds via a carbocation rearrangement, where the protonated alcohol leaves as water, generating a cyclobutylcarbinyl cation. manchesterorganics.com This primary carbocation can rearrange through ring expansion to form the more stable secondary cyclopentyl cation, which is then trapped by a nucleophile. manchesterorganics.com The existence of related analogs, such as (4-Bromophenyl)(cycloheptyl)methanol, confirms that the synthesis of derivatives with larger rings is feasible. chemicalbook.com

Ring Contraction: The synthesis of analogs with a contracted, three-membered cyclopropyl (B3062369) ring is also of synthetic interest. A potential route to such compounds is the Wolff rearrangement. ijcce.ac.ir This reaction involves the conversion of a cyclic α-diazo ketone into a ketene (B1206846) via a ring-contraction process, which can then be converted to the desired cyclopropyl derivative. ijcce.ac.ir The successful synthesis of (4-bromophenyl)(cyclopropyl)methanol (B1295059) demonstrates that such contracted analogs are stable and accessible. organic-chemistry.org

Synthesis of Chiral Analogs and Enantiomeric Resolution

The carbon atom bearing the hydroxyl group, the phenyl ring, and the cyclobutyl ring is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The synthesis and separation of these individual enantiomers are crucial for applications where stereochemistry is important.

Enantiomeric Resolution: The most common approach to obtaining pure enantiomers is the resolution of the racemic mixture. bldpharm.com

Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral acid (a resolving agent). This reaction creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. bldpharm.com Once separated, the pure enantiomer of the alcohol can be recovered by removing the chiral auxiliary.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. masterorganicchemistry.comacs.org The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation.

Asymmetric Synthesis: An alternative to resolution is the direct synthesis of a single enantiomer. This can be achieved by using a chiral reducing agent to convert the corresponding ketone, (4-bromophenyl)(cyclobutyl)ketone, to the alcohol. The chirality of the reagent or catalyst directs the reaction to favor the formation of one enantiomer over the other. Advanced methods such as dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically be applied to achieve a quantitative yield of a single, desired enantiomer.

Future Research Directions and Unexplored Avenues for 4 Bromophenyl Cyclobutyl Methanol

Development of Novel Catalytic Transformations Involving the Compound

Currently, there is a lack of published research detailing the development of novel catalytic transformations that specifically utilize (4-Bromophenyl)(cyclobutyl)methanol as a substrate or key intermediate. The presence of a bromo-aryl group and a secondary alcohol functionality suggests its potential in a variety of catalytic reactions.

Future research could productively focus on its use in cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring. The development of catalysts that can selectively activate the C-Br bond without affecting the cyclobutylmethanol moiety would be of significant interest. Furthermore, the secondary alcohol group could be a handle for catalytic oxidation, esterification, or etherification reactions. Research into catalysts that enable stereoselective transformations of the alcohol would be particularly valuable for the synthesis of chiral molecules.

Exploration of Green Chemistry Approaches for its Synthesis and Reactions

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For this compound, there are currently no specific studies in the public domain that detail green chemistry approaches for its synthesis or subsequent reactions.

A significant area for future research would be the development of an environmentally benign synthesis of the compound itself. This could involve the use of greener solvents, such as water or bio-based solvents, and catalysts that are non-toxic and recyclable. For instance, exploring biocatalytic or photocatalytic methods for the synthesis of this compound could offer a more sustainable alternative to traditional synthetic routes. Additionally, research into the use of this compound in green reaction conditions, such as solvent-free reactions or reactions in aqueous media, would be a valuable contribution to sustainable chemistry.

Advanced Spectroscopic Characterization Under Non-Standard Conditions

Standard spectroscopic data for this compound, such as ¹H and ¹³C NMR, are available through commercial suppliers. However, there is no evidence of advanced spectroscopic characterization under non-standard conditions in the current body of scientific literature.

Future research could involve the use of advanced spectroscopic techniques to study the behavior of this compound under various conditions. For example, variable-temperature NMR studies could provide insights into the conformational dynamics of the cyclobutyl ring and its interaction with the phenylmethanol group. High-pressure spectroscopic studies could reveal changes in its molecular structure and bonding under compression. Furthermore, techniques like solid-state NMR and X-ray crystallography would be invaluable for determining its three-dimensional structure and packing in the solid state, providing crucial information for understanding its physical properties and reactivity.

Integration with Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. There are no published reports on the integration of the synthesis or reactions of this compound with flow chemistry methodologies.

This represents a significant and promising avenue for future research. Developing a continuous flow synthesis for this compound could lead to a more efficient and safer production process, particularly if any of the synthetic steps are highly exothermic or involve hazardous reagents. Furthermore, integrating its subsequent transformations, such as the catalytic reactions mentioned in section 8.1, into a continuous flow system could enable the rapid and automated synthesis of more complex molecules. Research in this area would not only advance the chemistry of this specific compound but also contribute to the broader adoption of flow chemistry in the synthesis of fine chemicals and pharmaceutical intermediates.

Q & A

Basic: What are the standard laboratory synthesis routes for (4-Bromophenyl)(cyclobutyl)methanol?

Methodological Answer:

The compound is typically synthesized via a Grignard reaction (Figure 1):

Reagents : Cyclobutylmagnesium bromide reacts with 4-bromobenzaldehyde under anhydrous conditions (e.g., THF or diethyl ether as solvent).

Conditions : Strict moisture exclusion, reflux at 40–60°C for 4–6 hours.

Workup : Hydrolysis with aqueous NH₄Cl, followed by extraction (ethyl acetate) and purification via column chromatography (hexane:EtOAc gradient).

Key Data :

Advanced: How can reaction yields be optimized in Grignard-based syntheses of this compound?

Methodological Answer:

Yield optimization requires addressing common pitfalls:

- Moisture Control : Use molecular sieves or inert gas purging to prevent reagent decomposition.

- Reagent Addition Rate : Slow addition of 4-bromobenzaldehyde (0.5 mL/min) minimizes side reactions.

- Temperature : Maintain reaction at 50°C (±2°C) to balance reactivity and stability.

- Solvent Choice : THF outperforms diethyl ether in solubility (20% yield increase observed) .

Contradictions : reports higher yields (80%) using LiAlH₄ reduction of pre-formed ketones, suggesting a trade-off between scalability and purity.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H NMR : Key peaks include:

- δ 1.6–2.1 ppm (cyclobutyl CH₂ groups, multiplet).

- δ 4.8 ppm (OH, broad singlet, disappears on D₂O shake).

- δ 7.3–7.5 ppm (aromatic protons, doublet, J = 8.5 Hz) .

- ¹³C NMR : Signals at δ 75–80 ppm (C-OH) and δ 120–135 ppm (aromatic carbons).

- LC-MS : [M+H]⁺ peak at m/z 253.1 (calculated) .

Advanced Tip : Discrepancies in OH proton integration may arise due to hydrogen bonding; use variable-temperature NMR to resolve .

Advanced: How can computational chemistry aid in resolving conflicting spectral data for this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to predict NMR shifts. Compare with experimental data to identify misassignments (e.g., cyclobutyl vs. cyclohexyl conformers) .

- IR Frequency Analysis : Simulate vibrational modes to distinguish OH stretching (3300–3500 cm⁻¹) from aromatic C-H stretches.

Case Study : A 2024 study used DFT to correct a misassigned ¹³C peak (δ 78.5 → δ 76.2) attributed to solvent polarity effects .

Basic: What are the documented chemical reactivities of this compound?

Methodological Answer:

- Oxidation : Converts to (4-Bromophenyl)(cyclobutyl)ketone using CrO₃ in acetic acid (yield: 70–80%) .

- Substitution : Bromine on the aryl ring undergoes Suzuki coupling (Pd(PPh₃)₄, aryl boronic acid) to generate biaryl derivatives .

- Esterification : Reacts with acetyl chloride (pyridine catalyst) to form acetate esters (useful for protecting the hydroxyl group) .

Advanced: What strategies are recommended for designing bioactivity assays involving this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cytochrome P450, kinases) due to the compound’s lipophilic cyclobutyl and bromophenyl groups .

- Assay Design :

- Fluorescence Polarization : Label the compound with a fluorophore to measure binding kinetics.

- Molecular Docking : Use AutoDock Vina to predict binding poses with targets like β-carboline derivatives .

Data Interpretation : Account for potential false positives due to bromine’s electron-withdrawing effects on receptor affinity .

Basic: How is the purity of this compound validated in research settings?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: 60:40 MeCN:H₂O, 1 mL/min). Retention time: ~8.2 min .

- Melting Point : Literature range: 92–94°C. Deviations >2°C indicate impurities.

- Elemental Analysis : Compare experimental vs. theoretical C, H, Br, O percentages (error margin <0.3%) .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Grignard Reagent Stability : Large-scale reactions require continuous flow reactors to maintain anhydrous conditions .

- Byproduct Formation : Monitor for diaryl ketones (from aldehyde dimerization) via in-situ FTIR.

- Purification : Switch from column chromatography to recrystallization (hexane/EtOAc) for cost efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.